molecular formula C17H26N2O3 B1373797 tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate CAS No. 1252276-68-8

tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate

Cat. No.: B1373797
CAS No.: 1252276-68-8
M. Wt: 306.4 g/mol
InChI Key: KXXDFDDGBHGUSG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-phenylbutanamido)ethyl]carbamate is a carbamate-protected amine derivative featuring a tert-butoxycarbonyl (Boc) group and a 4-phenylbutanamido side chain. This compound serves as a critical intermediate in organic synthesis, particularly in peptide and small-molecule drug development.

Properties

IUPAC Name

tert-butyl N-[2-(4-phenylbutanoylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-13-12-18-15(20)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXDFDDGBHGUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves multiple steps, including amination, reduction, esterification, and condensation reactions, to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development
Tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and selectivity of drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as selective proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation and cell cycle progression .

b. Anticancer Research
Research indicates that compounds related to this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in malignant cells .

Biochemistry

a. Enzyme Inhibition Studies
This compound is utilized in enzyme inhibition studies where it acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways and developing enzyme inhibitors for therapeutic applications .

b. Buffering Agent
this compound has been identified as a non-ionic organic buffering agent, effective within a pH range of 6 to 8.5. This property is particularly useful in cell culture applications where maintaining pH stability is crucial for cellular functions and experimental reproducibility .

Material Science

a. Polymer Chemistry
In material science, this compound is explored for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer backbones, leading to materials with tailored properties such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Proteasome Inhibition

A study investigated the effects of this compound derivatives on proteasome activity in cancer cells. Results demonstrated significant inhibition of the proteasome, leading to increased apoptosis markers compared to control groups. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Buffering Capacity

In a comparative study of various buffering agents used in cell cultures, this compound was shown to maintain pH levels effectively over extended periods, outperforming traditional buffers like MOPS and HEPES under similar conditions. This suggests its utility in biological experiments requiring precise pH control .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

  • Target compound : tert-Butyl N-[2-(4-phenylbutanamido)ethyl]carbamate
    • Backbone : Ethylamine with Boc protection.
    • Side chain : 4-Phenylbutanamido group (C6H5-(CH2)3-CONH-).
  • Analogues: tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate ():
  • Side chain : 4-Chloro-2-nitroaniline substituent.
  • Applications : Intermediate in benzimidazolone synthesis .
    • tert-Butyl N-(6-bromohexyl)carbamate ():
  • Backbone : Hexyl chain with terminal bromide.
  • Applications: Used in cannabinoid receptor ligand synthesis . tert-Butyl N-[2-(3-nitrophenyl)sulfonamidoethyl]carbamate ():
  • Side chain : 3-Nitrobenzenesulfonamide group.
  • Applications : Sulfonamide-based intermediates for drug discovery .
Table 1: Structural Comparison
Compound Backbone Side Chain/Substituent Key Functional Groups
Target compound Ethylamine 4-Phenylbutanamido Boc, amide, phenyl
tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate Ethylamine 4-Chloro-2-nitroaniline Boc, nitro, chloro
tert-Butyl N-(6-bromohexyl)carbamate Hexyl Terminal bromide Boc, alkyl bromide
tert-Butyl N-[2-(tosyloxy)ethyl]carbamate () Ethylamine Tosyloxy (p-toluenesulfonyl) Boc, sulfonate ester

Physicochemical and Toxicological Properties

  • Molecular weight : Estimated ~335.4 g/mol (C17H24N2O3).
  • Solubility : Likely low aqueous solubility due to Boc and phenyl groups; similar to tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate (MW 255.74, ) .
  • Toxicity: Boc-protected carbamates are generally less toxic than ethyl or vinyl carbamates, which are carcinogenic (). No specific toxicity data for the target compound is available .

Commercial Availability and Stability

The target compound is listed as discontinued (), suggesting challenges in synthesis or stability. In contrast, analogues like tert-butyl N-[2-(tosyloxy)ethyl]carbamate () remain available, highlighting the impact of substituents on commercial viability .

Biological Activity

tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate is a synthetic compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores its synthesis, biological activities, and mechanisms of action, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. Common coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate the formation of the amide bond, resulting in high yields of the desired product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and analgesic contexts. A study evaluating a series of similar compounds found that this compound derivatives demonstrated significant anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, comparable to standard drugs like indomethacin .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates their activity, potentially influencing biochemical pathways associated with inflammation and pain response.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesSimilarity
tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamateContains a piperazine group0.85
tert-butyl (2-hydroxy-1-phenylethyl)carbamateHydroxy group instead of amido0.80
tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamateMultiple phenyl groups0.84

This table illustrates that while these compounds share some structural features, the presence of the phenylbutanamido group in this compound may confer distinct biological activities and applications.

Case Studies

  • Anti-inflammatory Activity : In vivo studies have shown that several derivatives of this compound exhibit promising anti-inflammatory properties. The study reported significant reductions in edema in treated rats compared to controls, indicating potential for therapeutic use in inflammatory conditions .
  • Analgesic Effects : Additional research has indicated that this compound may also possess analgesic properties, warranting further investigation into its use for pain management.
  • In Silico Docking Studies : Computational studies have provided insights into the binding modes of these compounds with COX-2 enzymes, suggesting that structural modifications can enhance binding affinity and efficacy .

Q & A

Basic Research Question

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : 1^1H (δ 1.4 ppm for tert-butyl), 13^13C (δ 78–80 ppm for carbamate carbonyl).
    • HRMS : Exact mass confirmation (e.g., [M+Na]+ calculated vs. observed within 3 ppm error) .

Advanced Application : For detecting trace impurities (<0.1%), use LC-HRMS with electrospray ionization (ESI+) and isotopic pattern matching .

How can researchers evaluate the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Incubate with target enzymes (e.g., proteases or kinases) and measure IC50_{50} via fluorescence-based substrates (e.g., FITC-labeled casein hydrolysis).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Include Boc-deprotected analogs to assess carbamate’s role in activity .
  • Structural-Activity Relationships (SAR) : Modify the phenylbutanamido moiety and compare bioactivity trends using molecular docking (e.g., AutoDock Vina) .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic Research Question

  • Storage : Under inert gas (N2_2) at –20°C in amber vials to prevent hydrolysis of the carbamate group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid side reactions.
  • Stability Monitoring : Perform periodic TLC or LCMS checks for degradation (e.g., tert-butyl group cleavage at δ 1.4 ppm in 1^1H NMR) .

How can diastereoselectivity challenges in carbamate-based syntheses be addressed?

Advanced Research Question

  • Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during amide coupling to enforce stereocontrol .
  • Dynamic Kinetic Resolution : Use palladium catalysts (e.g., Pd(OAc)2_2) with chiral ligands (BINAP) to bias transition states .
  • Computational Modeling : Employ DFT calculations (Gaussian 16) to predict favored transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .

What strategies mitigate byproduct formation during Boc deprotection?

Advanced Research Question

  • Acid Selection : Use TFA in DCM (0–5°C) instead of HCl/dioxane to minimize tert-butyl cation formation.
  • Scavengers : Add triisopropylsilane (TIS) or water (1–2%) to quench carbocation intermediates .
  • Monitoring : Track deprotection via 19^19F NMR (if fluorinated analogs exist) or in-situ IR for carbonyl group regeneration .

How do researchers resolve discrepancies between computational and experimental solubility data?

Advanced Research Question

  • Solubility Prediction : Use COSMO-RS or Hansen Solubility Parameters (HSPiP software) to model solvent compatibility.
  • Experimental Validation : Perform turbidimetric assays in DMSO/PBS mixtures, correlating with LogP values (e.g., ~2.5 for this carbamate) .
  • Co-Solvency : Add 10–20% PEG-400 to aqueous buffers to enhance solubility without altering bioactivity .

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